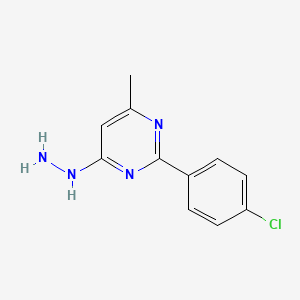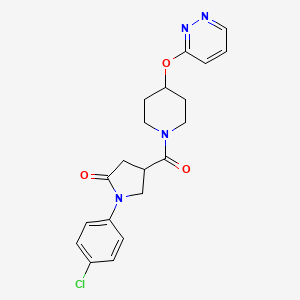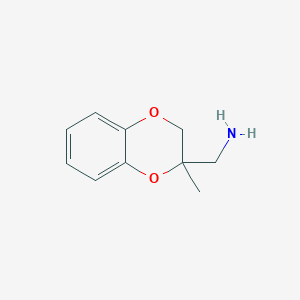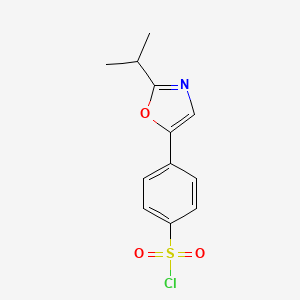![molecular formula C23H16ClN3O4 B2384636 5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide CAS No. 627041-39-8](/img/structure/B2384636.png)
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as CNF, and it has been found to have potential applications in various areas of research, such as cancer treatment, drug delivery, and molecular imaging.
Mecanismo De Acción
The mechanism of action of CNF in cancer treatment is not fully understood, but it has been suggested that CNF induces apoptosis in cancer cells by activating the caspase pathway. CNF has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. By inhibiting this pathway, CNF can effectively inhibit tumor growth.
Biochemical and Physiological Effects:
CNF has been found to exhibit various biochemical and physiological effects, such as inducing apoptosis in cancer cells, inhibiting tumor growth, and reducing inflammation. Additionally, CNF has been shown to have low toxicity to healthy cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CNF is its potent anti-cancer activity and low toxicity to healthy cells, making it a promising candidate for cancer treatment. Additionally, CNF can be easily synthesized in large quantities, making it suitable for various research applications. However, one of the limitations of CNF is its limited solubility in water, which can affect its effectiveness as a drug delivery vehicle.
Direcciones Futuras
There are several future directions for research on CNF, such as exploring its potential applications in molecular imaging, developing more effective drug delivery systems using CNF, and optimizing its synthesis method to improve its solubility in water. Additionally, further studies are needed to fully understand the mechanism of action of CNF in cancer treatment and to explore its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of CNF involves a multi-step process that includes the reaction of 2-chloro-4-nitroaniline with 4-(pyridin-4-ylmethyl)benzaldehyde, followed by reduction and cyclization to obtain the final product, CNF. This synthesis method has been optimized to ensure high yields and purity of the compound, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
CNF has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer treatment, where CNF has been found to exhibit potent anti-cancer activity. CNF has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. Additionally, CNF has been used as a drug delivery vehicle, where it can effectively deliver drugs to cancer cells while minimizing toxicity to healthy cells.
Propiedades
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c24-20-14-18(27(29)30)5-6-19(20)21-7-8-22(31-21)23(28)26-17-3-1-15(2-4-17)13-16-9-11-25-12-10-16/h1-12,14H,13H2,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWKHORCXLIXGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-iodo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2384554.png)

![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2384556.png)
![4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2384557.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)


![Methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2384567.png)


![N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384570.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2384571.png)
![3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2384576.png)